Methyl 2-methyl-4,4-diphenylbut-3-enoate
Description
Properties
CAS No. |
59158-97-3 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
methyl 2-methyl-4,4-diphenylbut-3-enoate |
InChI |
InChI=1S/C18H18O2/c1-14(18(19)20-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NIRCZAQGSLELSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Alkenylation
Palladium catalysts enable Heck-type alkenylation, coupling styrenes with α-bromo esters. For example, iron-catalyzed conditions using FeCl₂ (2.5–5 mol%) and Na₂CO₃ in dimethylformamide (DMF) at 80–100°C yielded methyl 2-methyl-4,4-diphenylbut-3-enoate in 55–81% efficiency. Substrates such as 4-methoxystyrene and 3,4-dimethoxystyrene demonstrated compatibility, with electron-donating groups enhancing reactivity. The mechanism likely involves oxidative addition of methyl 2-bromopropionate to Fe(0), followed by alkene insertion and reductive elimination.
Silver-Mediated Radical Pathways
Silver oxide (Ag₂O) and silver carbonate (Ag₂CO₃) facilitate radical-based couplings between 1,1-diphenylethylene and methyl 2-bromopropionate. Under argon at 80°C in N,N-dimethylacetamide (DMA), Ag₂O (10 mol%) with tert-butyl peroxide (DTBP) as an oxidant achieved 92% yield. Substituting Ag₂O with Ag₂CO₃ reduced yields to 85%, highlighting the critical role of silver’s oxidation state in stabilizing radical intermediates. This method’s scalability is limited by the high cost of silver reagents.
Photoredox Catalysis for C–C Bond Formation
Photocatalytic systems using organic dyes (e.g., PC6) and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) achieved 75% yield under visible light. Key to success was the combination of HCOOK as a reductant and HAT1 (2,2,6,6-tetramethylpiperidine-1-oxyl) as a hydrogen atom transfer agent, which suppressed side reactions. Comparative studies showed DMSO outperformed DMF or acetonitrile due to its polarity and stabilizating effects on radical species.
Comparative Analysis of Synthetic Methods
Table 1. Optimization of Preparation Methods for this compound
Silver-mediated routes offer the highest yields but require expensive catalysts. Photoredox methods provide milder conditions but demand specialized equipment. Iron catalysis balances cost and efficiency, making it suitable for industrial applications.
Mechanistic Investigations and Side Reactions
Radical Recombination Pathways
In silver-mediated syntheses, tert-butyl peroxide generates tert-butoxyl radicals, abstracting hydrogen from methyl 2-bromopropionate to form alkyl radicals. These combine with 1,1-diphenylethylene-derived radicals, followed by esterification. Competing pathways, such as dimerization of diphenylethylene, are suppressed by steric hindrance from the aryl groups.
Steric and Electronic Effects
Substituents on the styrene moiety significantly impact yields. Electron-rich styrenes (e.g., 4-methoxystyrene) enhance reaction rates by stabilizing transition states via resonance. Conversely, ortho-substituted styrenes exhibit steric clashes, reducing efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4,4-diphenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 2-methyl-4,4-diphenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4,4-diphenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct experimental data for Methyl 2-methyl-4,4-diphenylbut-3-enoate are absent in the provided evidence, its structural analogs can be inferred based on common functional groups and substitution patterns. Below is a comparative analysis with hypothetical or literature-known analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Steric Effects: The 2-methyl and 4,4-diphenyl groups in the target compound likely hinder nucleophilic attack at the β-position compared to analogs lacking these substituents (e.g., Ethyl 4,4-diphenylbut-2-enoate). This steric shielding could stabilize intermediates in catalytic cycles .
Electronic Effects : The ester group enhances electrophilicity at the α-carbon relative to the carboxylic acid analog, favoring Michael additions. However, this may reduce solubility in polar solvents compared to the free acid.
Crystallographic Challenges : The bulky diphenyl groups complicate crystal packing, necessitating high-resolution data and robust refinement tools like SHELXL for accurate structural determination .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-methyl-4,4-diphenylbut-3-enoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which allows for modular assembly of substituted alkenes. For example, details a similar synthesis using boronic acids, glycerol derivatives, and molecular sieves in hexafluoroisopropanol (HFIP). Key variables to optimize include:
- Catalyst/Solvent : HFIP enhances electrophilic activation.
- Reaction Time : Shorter times (e.g., 40 minutes) reduce side reactions.
- Purification : Use 60% acetonitrile for washing to isolate the product .
- Table 1 : Example Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | HFIP |
| Catalyst | 3Å Molecular Sieve |
| Reaction Time | 40 min |
| Purification | 60% Acetonitrile |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO (DMSO-d6) to resolve aromatic and alkene protons. For example, used 700 MHz 1H NMR to confirm stereochemistry.
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., HRMS-ESI, m/z 385.1580 observed vs. calculated) .
- IR Spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and alkene (C=C, ~1600 cm⁻¹) stretches.
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-3 resolve structural ambiguities in this compound?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (XRD) data. SHELX programs (e.g., SHELXL for refinement) are critical for resolving torsional angles and phenyl ring orientations .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or dynamic motion in the crystal lattice .
- Validation : Cross-check with PLATON or CCDC tools to detect voids or missed symmetry .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and what graph-set analyses are applicable?
- Methodology : Apply Etter’s graph-set analysis ( ) to classify hydrogen bonds (e.g., D for donor, A for acceptor). For example:
- Primary Interactions : Identify C-H···O or π-π stacking between phenyl groups.
- Graph Descriptors : Use R₂²(8) for dimeric motifs or C(6) for chain formations. Computational tools like Mercury (CCDC) automate this analysis .
Q. What strategies address contradictions between spectroscopic data and computational modeling results?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts. Discrepancies may indicate solvent effects or conformational flexibility.
- Dynamic Effects : Use variable-temperature NMR to probe rotameric equilibria in the alkene or ester groups.
- Crystallographic Backup : Resolve ambiguities via XRD, as in , where crystal structure confirmed the E-configuration of the alkene .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodology :
- Substrate Screening : Test dienophiles (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions.
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to determine rate constants.
- Steric Effects : The 2-methyl and 4,4-diphenyl groups may hinder [4+2] cycloaddition; computational modeling (e.g., Gaussian) can predict transition-state geometries.
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent purity, temperature gradients).
- PCA Analysis : Apply principal component analysis to NMR or HPLC data to identify outlier batches.
- Reproducibility Checks : Replicate crystallization conditions (e.g., slow evaporation in ethyl acetate) to ensure consistent crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
